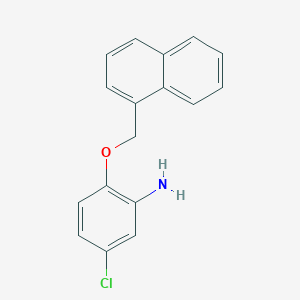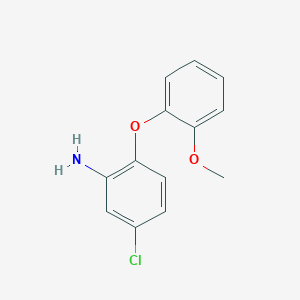
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline
説明
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline, also known as 2-EFTMA, is an important fluorinated aniline compound used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that is soluble in many organic solvents, including ethanol, benzene, and chloroform. It is a versatile chemical that can be used in a variety of synthetic processes and has been extensively studied in terms of its applications in organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of chemical reactions. It is also used as a ligand in coordination chemistry, as a solvent in chromatographic separations, and as a fluorescent marker in imaging studies. In addition, this compound has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antiviral agents, and anti-cancer drugs.
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Compounds with trifluoromethyl groups are known to form electron donor-acceptor (eda) complexes, which can undergo an intramolecular single electron transfer (set) reaction . This suggests that 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline might interact with its targets through a similar mechanism.
実験室実験の利点と制限
The main advantages of using 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline in laboratory experiments are its low cost, its availability, and its low toxicity. It is also relatively easy to synthesize and is not very volatile, making it suitable for use in a variety of applications. However, it is important to note that this compound is a highly reactive compound and should be handled with care.
将来の方向性
The future of 2-(2-Ethylphenoxy)-5-(trifluoromethyl)aniline is promising, as it has a wide range of potential applications in scientific research. Possible future directions for research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential use in drug development. It may also be possible to develop new synthetic methods for the production of this compound and to explore its use in other areas, such as materials science and nanotechnology.
特性
IUPAC Name |
2-(2-ethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-5-3-4-6-13(10)20-14-8-7-11(9-12(14)19)15(16,17)18/h3-9H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPQONXQJYCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline](/img/structure/B3171419.png)







![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)




![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)